molecular formula C10H14BrN3 B1286010 1-(5-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 364794-58-1

1-(5-Bromopyridin-2-yl)-4-methylpiperazine

Cat. No.: B1286010
CAS No.: 364794-58-1
M. Wt: 256.14 g/mol
InChI Key: QMRHAZARKSZMCF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic organic compound that features a brominated pyridine ring attached to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine typically involves the bromination of 2-chloropyridine followed by a nucleophilic substitution reaction with 4-methylpiperazine. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides under specific conditions.

    Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Piperazine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperazine
  • 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine
  • 1-(5-Bromopyridin-2-yl)-4-phenylpiperazine

Comparison: 1-(5-Bromopyridin-2-yl)-4-methylpiperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for various biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRHAZARKSZMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585952
Record name 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-58-1
Record name 1-(5-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Heat 2-fluoro-5-bromopyridine (2.15 g, 12.22 mmol) with 1-methyl-piperazine (3.4 mL, 30.54 mmol) in THF (10 mL) in a microwave reactor at 120° C. for 45 min. Dilute with EtOAc (60 mL), then wash with NaHCO3 (2×30 mL) and brine (20 mL). Dry with Na2SO4, filter, and concentrate to give 2.01 g (64%) of the title compound. MS/ES m/z (79Br) 256 [M+H]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

Prepared from 2,5-dibromopyridine and 4-methylpiperazine in a similar manner to Example 9(d).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Bromo-2-chloropyridine (1.0 g), N-methylpiperazine (1.56 g, 3 eq), and potassium carbonate (2.16 g, 3 eq) were combined in N-methylpyrrolidinone (5 mL) and heated to 120° C. overnight. The crude mixture was then cooled to room temperature and diluted with water. The solid product was collected by filtration, then washed with more water and dried under vacuum (824 mg, 62% yield). 1H-NMR (300 MHz, CDCl3) δ 8.18 (d, 1H), 7.50 (dd, 1H), 6.53 (d, 1H), 3.50 (m, 4H), 2.50 (m, 4H), 2.33 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The product is obtained analogously to Example 3.24a is from 1.5 g (5.28 mmol) 5-bromo-2-iodopyridine and 1.3 mL (11.7 mmol) N-methylpiperazine.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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